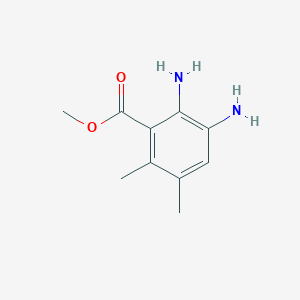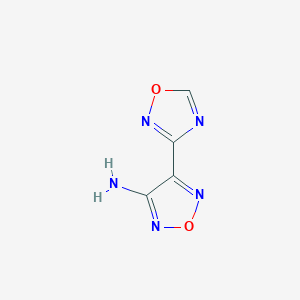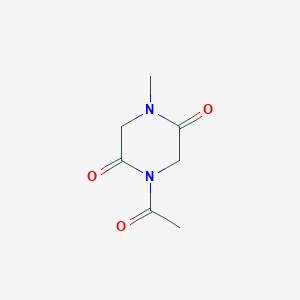
1-Acetyl-4-methylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-methylpiperazine-2,5-dione, also known as Acetylacetone Piperazine (AAP), is a chemical compound that is widely used in the field of organic chemistry. It is a yellow crystalline powder that has a molecular formula of C8H12N2O3. AAP has been used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
作用机制
AAP has a unique chemical structure that allows it to act as a chelating agent. It can form complexes with metal ions by coordinating with them through its oxygen and nitrogen atoms. The metal complexes formed by AAP have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
生化和生理效应
AAP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. AAP has also been found to have antitumor activity by inducing apoptosis in cancer cells. It has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
AAP has several advantages in the laboratory. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, there are also some limitations to the use of AAP. It is a toxic compound that should be handled with care. It is also a highly reactive compound that can react with other compounds in the laboratory.
未来方向
There are several future directions for the research on AAP. One direction is to investigate the potential of AAP as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the use of AAP in the preparation of metal complexes with novel biological activities. Additionally, the development of new synthesis methods for AAP and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, AAP is a unique chemical compound that has been widely used in the field of organic chemistry. It has been found to have various scientific research applications such as the synthesis of organic compounds and the preparation of metal complexes with biological activities. AAP has also been found to have various biochemical and physiological effects such as antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations to the use of AAP, there are also several future directions for research on this compound.
合成方法
AAP can be synthesized by the reaction of acetylacetone with piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and gives a good yield of the product. The synthesis of AAP is a simple and efficient method that has been widely used in the laboratory.
科学研究应用
AAP has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides. It has also been used as a chelating agent in the preparation of metal complexes. AAP has been found to be a useful reagent in the preparation of biologically active compounds.
属性
CAS 编号 |
170376-79-1 |
|---|---|
产品名称 |
1-Acetyl-4-methylpiperazine-2,5-dione |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
InChI 键 |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
规范 SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
同义词 |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



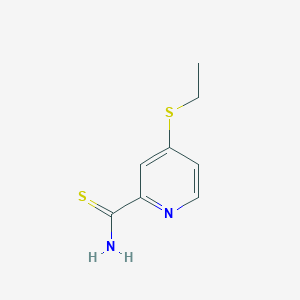

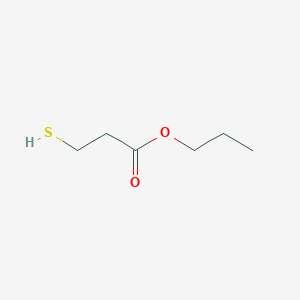
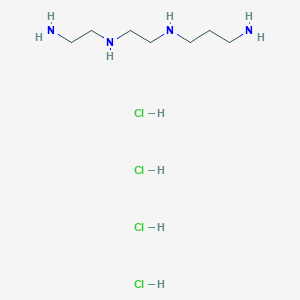
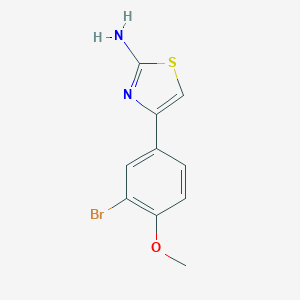
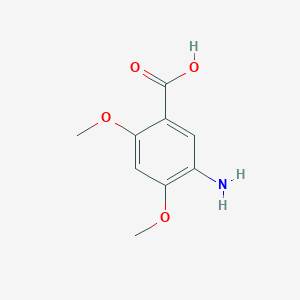
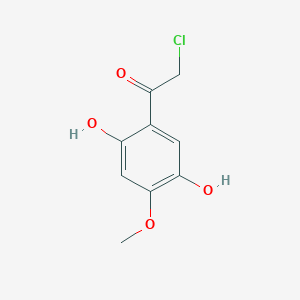
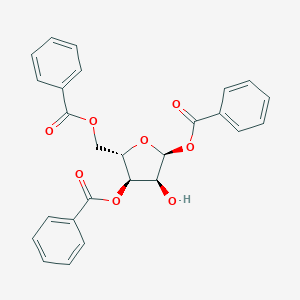
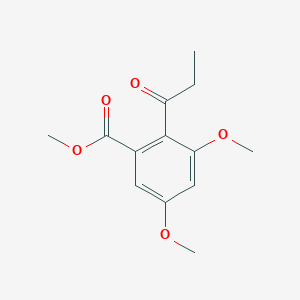
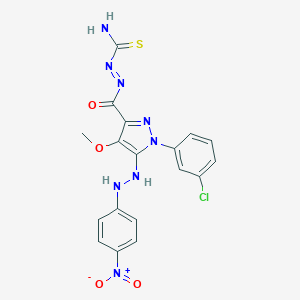
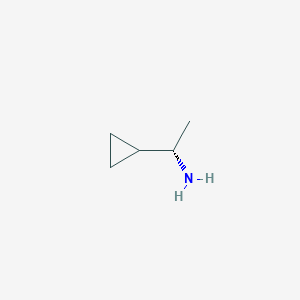
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
